molecular formula C18H29ClN2O2S B12305085 N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride

N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride

Cat. No.: B12305085
M. Wt: 373.0 g/mol
InChI Key: NLRPZMYPHMONBW-UHFFFAOYSA-N
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Description

N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride is a complex organic compound with a unique structure It belongs to the class of benzoquinolizines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride involves multiple steps. One common method starts with the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile using the chloride of various ethyl alkylhydrogenmalonates. This is followed by esterification to yield the corresponding diester-amides, which are then cyclized by refluxing with phosphoryl chloride .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride stands out due to its unique structure and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C18H29ClN2O2S

Molecular Weight

373.0 g/mol

IUPAC Name

N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C18H28N2O2S.ClH/c1-3-4-13-23(21,22)19(2)16-10-12-20-11-9-15-7-5-6-8-17(15)18(20)14-16;/h5-8,16,18H,3-4,9-14H2,1-2H3;1H

InChI Key

NLRPZMYPHMONBW-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N(C)C1CCN2CCC3=CC=CC=C3C2C1.Cl

Origin of Product

United States

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